molecular formula C30H31NO6S B11152183 (3-benzyl-4-methyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

(3-benzyl-4-methyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

Cat. No.: B11152183
M. Wt: 533.6 g/mol
InChI Key: LUSNJECCCMJYRW-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-benzyl-4-methyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate is a complex organic molecule that combines a chromenone structure with a sulfonylamino pentanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-benzyl-4-methyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts.

    Introduction of the Benzyl and Methyl Groups: Benzylation and methylation of the chromenone core can be achieved using benzyl bromide and methyl iodide, respectively, under basic conditions.

    Coupling with the Sulfonylamino Pentanoate: The final step involves coupling the chromenone derivative with (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability. Catalysts and reagents would be chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenone moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction of the chromenone can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of dihydrochromenones.

    Substitution: The benzyl and methyl groups can be substituted via nucleophilic aromatic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

    Oxidation: Carboxylic acids, quinones.

    Reduction: Dihydrochromenones.

    Substitution: Various substituted chromenones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromenone core is a versatile scaffold in organic synthesis.

Biology

Biologically, derivatives of this compound may exhibit significant bioactivity, including anti-inflammatory, antioxidant, and anticancer properties. The sulfonylamino group is known to enhance the bioavailability and stability of the molecule.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-benzyl-4-methyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate likely involves interaction with specific enzymes or receptors in the body. The chromenone core can inhibit enzymes like carbonic anhydrase or monoamine oxidase, while the sulfonylamino group may enhance binding affinity and selectivity. The exact molecular targets and pathways would depend on the specific biological context and require further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-benzyl-4-methyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate lies in its combination of a chromenone core with a sulfonylamino pentanoate moiety, which may confer unique biological properties and enhance its potential as a therapeutic agent.

Properties

Molecular Formula

C30H31NO6S

Molecular Weight

533.6 g/mol

IUPAC Name

(3-benzyl-4-methyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C30H31NO6S/c1-19(2)16-27(31-38(34,35)24-13-10-20(3)11-14-24)30(33)36-23-12-15-25-21(4)26(29(32)37-28(25)18-23)17-22-8-6-5-7-9-22/h5-15,18-19,27,31H,16-17H2,1-4H3/t27-/m0/s1

InChI Key

LUSNJECCCMJYRW-MHZLTWQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)OC2=CC3=C(C=C2)C(=C(C(=O)O3)CC4=CC=CC=C4)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)OC2=CC3=C(C=C2)C(=C(C(=O)O3)CC4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.